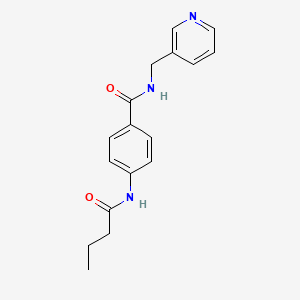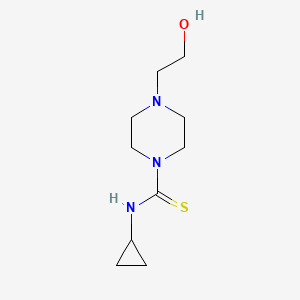![molecular formula C16H17NO5S B5885691 methyl 4-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B5885691.png)
methyl 4-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate, also known as MMSB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science. MMSB is a sulfonamide derivative that has been synthesized through a multi-step process involving the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with 4-aminobenzoic acid, followed by esterification with methanol.
Mécanisme D'action
The mechanism of action of methyl 4-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate is not fully understood, but it is believed to involve the inhibition of key enzymes involved in various biological processes. For example, methyl 4-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a critical role in the regulation of pH balance in the body. In addition, methyl 4-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
methyl 4-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate has been shown to exhibit a range of biochemical and physiological effects, depending on the specific application. In cancer cells, methyl 4-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate has been shown to induce apoptosis, or programmed cell death, by activating a series of intracellular signaling pathways. In bacteria, methyl 4-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate has been shown to disrupt the integrity of the bacterial cell wall, leading to cell death. In plants and insects, methyl 4-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate has been shown to inhibit key metabolic enzymes, leading to growth inhibition and ultimately death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using methyl 4-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate in lab experiments is its versatility, as it can be used in a range of applications, including cancer research, microbiology, and agriculture. In addition, methyl 4-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate is relatively easy to synthesize, making it accessible to researchers. However, one of the main limitations of using methyl 4-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate is its potential toxicity, as it has been shown to exhibit cytotoxic effects in some cell types. Therefore, careful consideration must be given to the concentration and duration of exposure when using methyl 4-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate in lab experiments.
Orientations Futures
There are several potential future directions for research on methyl 4-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate. One area of interest is the development of methyl 4-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate-based drugs for the treatment of cancer and infectious diseases. Another area of interest is the use of methyl 4-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate as a potential herbicide and insecticide, with the aim of developing more sustainable and environmentally friendly alternatives to traditional chemical pesticides. Further research is also needed to fully elucidate the mechanism of action of methyl 4-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate and to explore its potential applications in other fields, such as materials science and nanotechnology.
Conclusion:
Methyl 4-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate, or methyl 4-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of methyl 4-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate involves a multi-step process, and it has been extensively studied for its potential applications in medicine, agriculture, and materials science. methyl 4-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate exhibits a range of biochemical and physiological effects, and its versatility makes it a valuable tool for researchers. However, careful consideration must be given to its potential toxicity when using it in lab experiments. Future research on methyl 4-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate is needed to fully understand its mechanism of action and to explore its potential applications in other fields.
Méthodes De Synthèse
The synthesis of methyl 4-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate involves a multi-step process that begins with the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with 4-aminobenzoic acid in the presence of a base such as triethylamine. This reaction results in the formation of an intermediate product, which is then treated with methanol in the presence of a strong acid catalyst such as sulfuric acid to yield the final product, methyl 4-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate. The overall yield of this synthesis method is reported to be around 50%.
Applications De Recherche Scientifique
Methyl 4-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate has been extensively studied for its potential applications in various fields of science. In medicine, methyl 4-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells through the induction of apoptosis. methyl 4-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate has also been investigated for its potential use as an antimicrobial agent, with studies showing its effectiveness against a range of bacterial and fungal species. In addition, methyl 4-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate has been explored as a potential herbicide and insecticide due to its ability to inhibit the activity of key enzymes involved in plant and insect metabolism.
Propriétés
IUPAC Name |
methyl 4-[(2-methoxy-5-methylphenyl)sulfonylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-11-4-9-14(21-2)15(10-11)23(19,20)17-13-7-5-12(6-8-13)16(18)22-3/h4-10,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHOWBPFKWJKJQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-fluoro-N-[4-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5885610.png)
![7-(1-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5885613.png)
![2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B5885616.png)
![2-(3-chlorophenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5885623.png)

![2-(3-chlorophenyl)-5-methyl-4-[(5-methyl-2-thienyl)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5885636.png)
![N-({[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)propanamide](/img/structure/B5885644.png)
![N-(4-ethoxyphenyl)-2-[(4-ethyl-5-methyl-3-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B5885667.png)

![2-(8,9-dimethyl-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)ethanol](/img/structure/B5885678.png)



